

JTC-801 Free Base: A Technical Guide for Neuroscience Research

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Compound of Interest

Compound Name: JTC-801 free base

Cat. No.: B1673097

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This in-depth technical guide provides a comprehensive overview of **JTC-801 free base**, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, for its application in neuroscience research. This document details its mechanism of action, pharmacological properties, and key experimental protocols.

Introduction to JTC-801 Free Base

JTC-801 is a non-peptide small molecule that acts as a selective antagonist for the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.^{[1][2][3]} Its chemical name is N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxy)methylbenzamide.^[4] JTC-801 has demonstrated significant potential in preclinical studies for the treatment of pain and anxiety, making it a valuable tool for investigating the role of the N/OFQ system in various neurological processes.^{[5][6]} It is orally active and exhibits good bioavailability and blood-brain barrier permeability.^{[5][7]}

Chemical Properties of JTC-801 Free Base

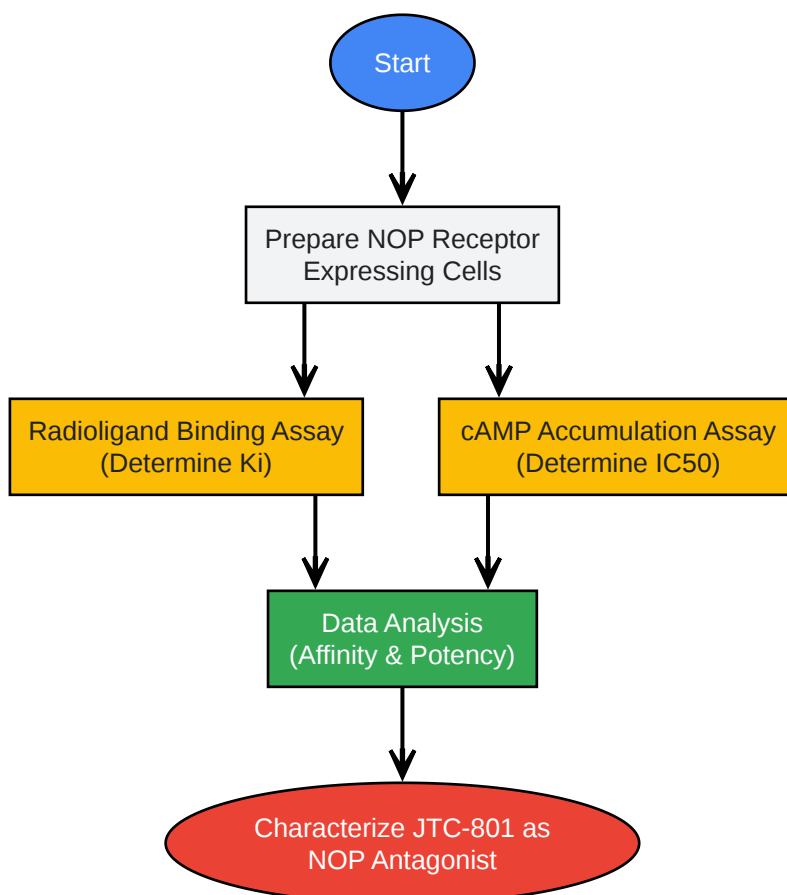
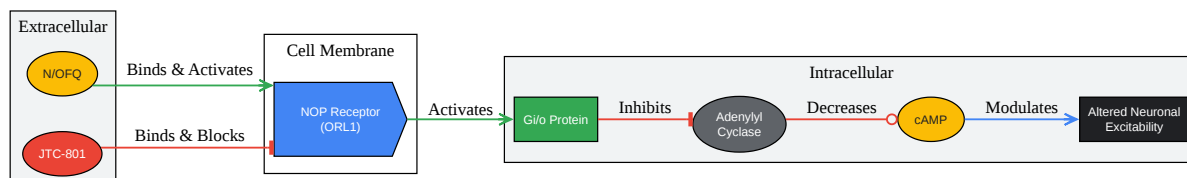
Property	Value
CAS Number	244218-93-7[1]
Molecular Formula	C26H25N3O2[1]
Molecular Weight	411.50 g/mol [1]

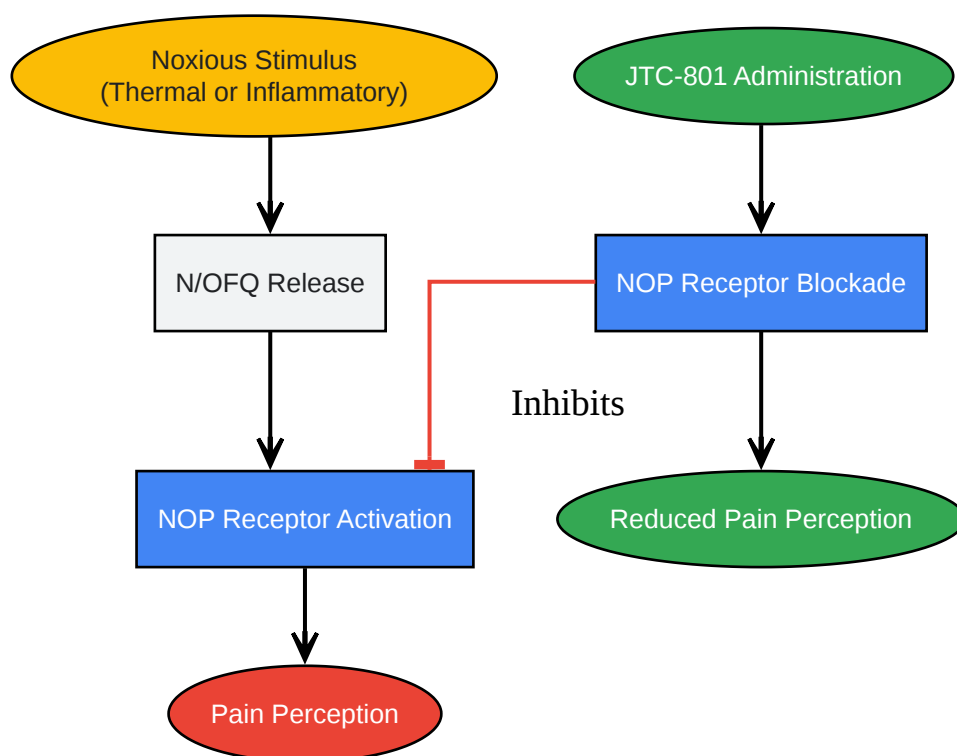
Mechanism of Action

JTC-801 exerts its effects by selectively binding to and blocking the NOP receptor, a G protein-coupled receptor (GPCR).[8] The endogenous ligand for the NOP receptor is the neuropeptide Nociceptin/Orphanin FQ (N/OFQ).[8] The N/OFQ-NOP system is implicated in a wide range of physiological and pathological processes, including pain modulation, stress, anxiety, and reward.[5][9]

Upon activation by N/OFQ, the NOP receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[8][9] JTC-801 acts as an antagonist, preventing N/OFQ from binding to the NOP receptor and thereby blocking these downstream signaling events.[7][10]

Signaling Pathway of NOP Receptor Antagonism by JTC-801





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